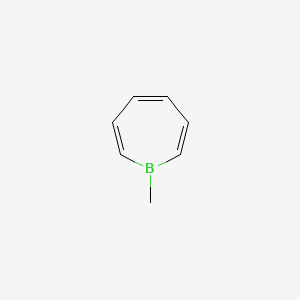

1H-borepin, 1-methyl-

Description

BenchChem offers high-quality 1H-borepin, 1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-borepin, 1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

79010-91-6 |

|---|---|

Molecular Formula |

C7H9B |

Molecular Weight |

103.96 g/mol |

IUPAC Name |

1-methylborepine |

InChI |

InChI=1S/C7H9B/c1-8-6-4-2-3-5-7-8/h2-7H,1H3 |

InChI Key |

METKHXNXRUJTPV-UHFFFAOYSA-N |

Canonical SMILES |

B1(C=CC=CC=C1)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 1-Methyl-1H-borepin

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-borepin is a seven-membered heterocyclic organic compound containing a boron atom, with the chemical formula C₇H₉B.[1] As a derivative of borepin, it is of significant interest to researchers due to its unique electronic structure and reactivity. Borepins are considered weakly aromatic systems, being isoelectronic with the tropylium cation, a classic 6π-electron aromatic species.[2] The presence of the boron atom with its vacant p-orbital allows for delocalization of the π-electrons within the seven-membered ring, conferring this aromatic character.[2] However, this aromaticity is weaker than in carbocyclic analogues, making borepins intriguing subjects for studying the principles of aromaticity and reactivity.

This guide provides a comprehensive overview of the fundamental properties of 1-methyl-1H-borepin, including its physicochemical characteristics, spectral data, synthesis, and reactivity. The information presented herein is intended to be a valuable resource for scientists engaged in synthetic chemistry, materials science, and drug development.

Physicochemical and Spectroscopic Properties

1-Methyl-1H-borepin is a liquid at room temperature and is known to be highly sensitive to oxygen and moisture, necessitating handling under an inert atmosphere.[2] Its fundamental properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| IUPAC Name | 1-methylborepine | [1] |

| Molecular Formula | C₇H₉B | [1] |

| Molecular Weight | 103.96 g/mol | [1] |

| Physical State | Liquid | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of 1-methyl-1H-borepin. The key chemical shifts are presented in the following table.

| Nucleus | Chemical Shift (δ) | Notes | Reference |

| ¹¹B | 54.8 ppm | Referenced to external BF₃·OEt₂. | [2] |

Synthesis

The synthesis of 1-methyl-1H-borepin is achieved through a transmetalation reaction involving a stannepin precursor and a boron halide.

General Synthetic Pathway

The most common route to 1-substituted borepins, including the 1-methyl derivative, involves the reaction of 1,1-dibutylstannepin with the corresponding boron halide.[2] For the synthesis of 1-methyl-1H-borepin, methylboron dibromide is the reagent of choice.[2]

The general workflow for the synthesis is depicted below:

Experimental Protocol

A detailed, step-by-step experimental protocol with specific reagent quantities, reaction conditions, and purification methods for the synthesis of 1-methyl-1H-borepin is not explicitly detailed in the readily available scientific literature. The following is a generalized procedure based on the synthesis of other 1-substituted borepins.[2]

Materials:

-

1,1-Dibutylstannepin

-

Methylboron dibromide

-

Anhydrous, oxygen-free pentane (or other suitable inert solvent)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

In a glovebox or under a nitrogen atmosphere using Schlenk techniques, a solution of 1,1-dibutylstannepin in anhydrous pentane is prepared in a reaction vessel.

-

The solution is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

A solution of methylboron dibromide in anhydrous pentane is added dropwise to the cooled stannepin solution with stirring.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period.

-

The reaction progress can be monitored by ¹¹B NMR spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue contains 1-methyl-1H-borepin and dibutyltin dibromide.[2]

-

Purification is achieved by distillation to separate the volatile 1-methyl-1H-borepin from the less volatile tin byproduct.[2]

Reactivity and Potential Applications

The reactivity of 1-methyl-1H-borepin is largely dictated by the electron-deficient nature of the boron atom and the weakly aromatic character of the borepin ring.

Lewis Acidity

The vacant p-orbital on the boron atom makes 1-methyl-1H-borepin a Lewis acid, capable of accepting a pair of electrons from a Lewis base. This property is fundamental to its reactivity and potential for coordination chemistry and catalysis.

Sensitivity

As previously mentioned, 1-methyl-1H-borepin is sensitive to both oxygen and moisture.[2] Exposure to air leads to rapid decomposition, which is a critical consideration for its handling and storage.

Potential Reaction Pathways

While specific, detailed reaction mechanisms for 1-methyl-1H-borepin are not extensively documented, its structural features suggest several potential reaction pathways of interest to researchers. The weakly aromatic ring can potentially participate in various transformations. A logical relationship diagram for its potential reactivity is presented below.

Conclusion

1-Methyl-1H-borepin stands as a molecule of significant academic interest, primarily due to its place in the study of aromaticity and the chemistry of boron-containing heterocycles. While its fundamental properties and a general synthetic route have been established, a deeper understanding of its reactivity and the full characterization of its spectroscopic properties remain areas ripe for further investigation. The information compiled in this guide serves as a foundational resource for researchers looking to explore the chemistry of this intriguing molecule and its potential applications in various scientific domains.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Methyl-1H-borepin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, bonding, and synthesis of 1-methyl-1H-borepin. As the simplest C-unsubstituted, alkylated borepin, this seven-membered heterocyclic compound serves as a fundamental model for understanding the aromaticity and reactivity of the borepin ring system. This document consolidates experimental data, including spectroscopic analysis, and provides detailed synthetic protocols. Furthermore, it presents computational insights into the molecule's geometry and electronic properties, offering a valuable resource for researchers in medicinal chemistry, materials science, and organoboron chemistry.

Introduction

Borepins are a class of seven-membered, unsaturated heterocyclic compounds containing a boron atom within the ring. They are isoelectronic with the tropylium cation, a classic example of a Hückel aromatic system with 6 π-electrons. This analogy has led to significant interest in the potential aromatic character of borepins, where the vacant p-orbital of the sp²-hybridized boron atom can participate in π-delocalization.[1][2] The extent of this aromaticity, however, is a subject of ongoing investigation and is influenced by the substituents on both the boron and carbon atoms of the ring.

1-Methyl-1H-borepin is a key molecule in this class as it is a "minimally substituted" borepin, bearing only a methyl group on the boron atom.[3] This lack of C-substitution makes it an ideal candidate for studying the intrinsic electronic properties of the borepin ring without the complicating electronic and steric effects of other substituents.[3] Understanding the structure and bonding of 1-methyl-1H-borepin provides a crucial baseline for the design and synthesis of more complex borepin-containing molecules with potential applications in organic electronics and as Lewis acid catalysts.[1]

This guide will detail the chemical structure and bonding of 1-methyl-1H-borepin, present its key quantitative data in a structured format, provide detailed experimental protocols for its synthesis, and visualize the synthetic pathway.

Chemical Structure and Bonding

The structure of 1-methyl-1H-borepin consists of a seven-membered ring of six carbon atoms and one boron atom. The ring contains three conjugated double bonds. The boron atom is bonded to a methyl group and two carbon atoms of the ring.

The bonding in 1-methyl-1H-borepin is characterized by the delocalization of the six π-electrons over the seven-membered ring, which includes the vacant p-orbital of the boron atom.[2][4] This delocalization confers a degree of aromatic character to the molecule, leading to a planar or near-planar ring structure.[3] The boron atom is sp² hybridized, allowing its empty p-orbital to overlap with the p-orbitals of the adjacent carbon atoms, thus completing the cyclic π-system.[2][4]

Molecular Geometry

| Parameter | 1-Methyl-1H-borepin (Calculated) | 1-Chloroborepin (Experimental)[3] |

| Bond Lengths (Å) | ||

| B-C(2) | Data not available | 1.514(1) |

| B-C(7) | Data not available | 1.514(1) |

| C(2)-C(3) | Data not available | 1.369(2) |

| C(3)-C(4) | Data not available | 1.424(1) |

| C(4)-C(5) | Data not available | 1.366(1) |

| C(5)-C(6) | Data not available | 1.424(1) |

| C(6)-C(7) | Data not available | 1.369(2) |

| B-CH₃/Cl | Data not available | 1.802(2) |

| Bond Angles (°) | ||

| C(7)-B-C(2) | Data not available | Data not available |

| B-C(2)-C(3) | Data not available | Data not available |

| C(2)-C(3)-C(4) | Data not available | Data not available |

| C(3)-C(4)-C(5) | Data not available | Data not available |

| C(4)-C(5)-C(6) | Data not available | Data not available |

| C(5)-C(6)-C(7) | Data not available | Data not available |

| C(6)-C(7)-B | Data not available | Data not available |

Note: Specific calculated bond lengths and angles for 1-methyl-1H-borepin were not found in the searched literature. The data for 1-chloroborepin is provided as a close structural analog.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing the structure and electronic environment of 1-methyl-1H-borepin. The chemical shifts provide evidence for the degree of electron delocalization within the ring.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |

| ¹H (B-CH₃) | 0.58 | s | C₆D₆ | [3] | |

| ¹H (H2, H7) | 7.18 | d | 8.9 | C₆D₆ | [3] |

| ¹H (H3, H6) | 6.20 | t | 8.9 | C₆D₆ | [3] |

| ¹H (H4, H5) | 7.01 | dd | 8.9, 5.4 | C₆D₆ | [3] |

| ¹¹B | 54.8 | C₆D₆ | [3] | ||

| ¹³C (B-CH₃) | Data not available | C₆D₆ | |||

| ¹³C (C2, C7) | 152.0 (br) | C₆D₆ | [3] | ||

| ¹³C (C3, C6) | 130.6 | C₆D₆ | [3] | ||

| ¹³C (C4, C5) | 141.2 | C₆D₆ | [3] |

Experimental Protocols

The synthesis of 1-methyl-1H-borepin is achieved through a tin-boron exchange reaction.[3] This involves the preparation of two key precursors: 1,1-dibutylstannepin and methylboron dibromide.

Synthesis of Precursor 1: 1,1-Dibutylstannepin

A detailed experimental protocol for the synthesis of 1,1-dibutylstannepin was not found in the searched literature. However, it is generally prepared from a suitable diene precursor through a stannylation reaction.

Synthesis of Precursor 2: Methylboron Dibromide

Methylboron dibromide can be prepared through various methods, including the reaction of tetramethyltin with boron tribromide.

Materials:

-

Tetramethyltin

-

Boron tribromide

-

Inert solvent (e.g., hexane)

-

Schlenk line apparatus

-

Dry glassware

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve tetramethyltin in a dry, inert solvent in a Schlenk flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide in the same solvent to the cooled tetramethyltin solution via the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

The volatile methylboron dibromide can be isolated from the reaction mixture by fractional distillation under reduced pressure.

Synthesis of 1-Methyl-1H-borepin

This procedure is based on the tin-boron exchange reaction described by Ashe III, et al.[3]

Materials:

-

1,1-Dibutylstannepin

-

Methylboron dibromide

-

Inert solvent (e.g., benzene or toluene)

-

Schlenk line apparatus

-

Dry glassware

-

Distillation apparatus

Procedure:

-

Under an inert atmosphere, dissolve 1,1-dibutylstannepin in a dry, inert solvent in a Schlenk flask equipped with a magnetic stirrer.

-

Add a stoichiometric amount of methylboron dibromide to the solution at room temperature with stirring.

-

The reaction is typically rapid. Monitor the progress of the reaction by ¹H NMR spectroscopy by taking aliquots from the reaction mixture.

-

Upon completion of the reaction, the product, 1-methyl-1H-borepin, can be separated from the dibutyltin dibromide byproduct by distillation under reduced pressure.[3]

-

The purified 1-methyl-1H-borepin should be handled under an inert atmosphere as it is sensitive to air and moisture.[3]

Synthetic Pathway Visualization

The synthesis of 1-methyl-1H-borepin can be visualized as a two-step process involving the preparation of the key stannepin intermediate followed by the tin-boron exchange.

Caption: Synthetic pathway for 1-Methyl-1H-borepin.

Conclusion

1-Methyl-1H-borepin stands as a cornerstone molecule for probing the fundamental principles of structure, bonding, and aromaticity in borepin chemistry. This guide has provided a consolidated resource of its known structural parameters, spectroscopic signatures, and detailed synthetic methodologies. The presented data and protocols are intended to facilitate further research into the applications of borepins in various scientific and technological fields. The continued exploration of simple borepin derivatives like 1-methyl-1H-borepin will undoubtedly pave the way for the rational design of novel organoboron compounds with tailored electronic and chemical properties.

References

The Aromatic Character of 1-Methyl-1H-borepin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-borepin, a seven-membered heterocyclic compound containing a boron atom, stands as a key molecule in the study of non-benzenoid aromaticity. Isoelectronic with the tropylium cation, the borepin ring system possesses six π-electrons, fulfilling Hückel's rule for aromaticity.[1][2] However, the electron-deficient nature of boron imparts unique electronic properties, leading to a nuanced and "weak" aromatic character compared to classic aromatic compounds like benzene.[1][2] This guide provides a comprehensive overview of the synthesis, structural features, and electronic properties of 1-methyl-1H-borepin, with a focus on the experimental and computational evidence that elucidates its aromatic nature. The data presented herein is critical for researchers exploring novel π-conjugated systems for applications in materials science and drug development.

Introduction

The concept of aromaticity is fundamental to understanding the stability and reactivity of cyclic, planar molecules with delocalized π-electron systems. While benzene is the archetypal aromatic compound, the field has expanded to include a diverse range of heterocyclic and non-benzenoid systems. Among these, borepins, and specifically the minimally substituted 1-methyl-1H-borepin, offer a unique platform to investigate the influence of an electron-deficient heteroatom on aromatic character.[2] The vacant p-orbital on the sp²-hybridized boron atom participates in the π-system, allowing for cyclic delocalization of the six π-electrons.[3] This guide synthesizes the available data on 1-methyl-1H-borepin to provide a detailed technical resource for professionals in the chemical sciences.

Synthesis of 1-Methyl-1H-borepin

The synthesis of 1-methyl-1H-borepin is most commonly achieved through a transmetalation reaction involving a stannepin precursor. This method provides a reliable route to the minimally substituted borepin, allowing for the study of its intrinsic properties without the electronic or steric influence of other substituents on the carbon framework.[2]

General Synthetic Workflow

The synthesis of 1-methyl-1H-borepin from 1,1-dibutylstannepin and methylboron dibromide can be represented by the following workflow:

Caption: Synthetic workflow for 1-Methyl-1H-borepin.

Detailed Experimental Protocol

The following protocol is based on the work of Ashe, Klein, and Rousseau (1993).[2]

Materials:

-

1,1-Dibutylstannepin

-

Methylboron dibromide

-

Anhydrous solvent (e.g., benzene or toluene)

-

Standard Schlenk line or glovebox for inert atmosphere operations

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,1-dibutylstannepin in the anhydrous solvent.

-

Cool the solution to an appropriate temperature (e.g., 0 °C or -78 °C) to control the reaction rate.

-

Slowly add a solution of methylboron dibromide in the same solvent to the stirred stannepin solution.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period to ensure complete reaction.

-

The reaction yields 1-methyl-1H-borepin and dibutyltin dibromide as a byproduct.

-

Purification is typically achieved by distillation under reduced pressure to separate the volatile 1-methyl-1H-borepin from the less volatile tin byproduct.

Note: 1-Methyl-1H-borepin is reported to be sensitive to oxygen and should be handled under an inert atmosphere at all times.[2]

Evidence of Aromaticity

The aromatic character of 1-methyl-1H-borepin is supported by a combination of spectroscopic and computational data. These methods provide insights into the electronic structure and the degree of π-electron delocalization within the seven-membered ring.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing aromaticity. The chemical shifts of the ring protons and carbon atoms, as well as the ¹¹B chemical shift, are indicative of the electronic environment and the presence of a ring current, a hallmark of aromaticity.

Table 1: NMR Spectroscopic Data for 1-Methyl-1H-borepin

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Reference |

| ¹H | Data from primary literature | Data from primary literature | [2] |

| ¹³C | Data from primary literature | Data from primary literature | [2] |

| ¹¹B | Data from primary literature | - | [2] |

Note: The specific NMR data for 1-methyl-1H-borepin is detailed in the primary literature by Ashe, Klein, and Rousseau (1993) and should be consulted for precise values.[2] The downfield chemical shifts of the ring protons are generally indicative of a diatropic ring current, which is a characteristic of aromatic systems.

Structural Data

Table 2: Selected Bond Lengths for 1-Chloroborepin

| Bond | Bond Length (Å) |

| B-C | Data from primary literature |

| Cα-Cβ | Data from primary literature |

| Cβ-Cγ | Data from primary literature |

Note: The bond lengths for 1-chloroborepin are provided in the work by Ashe, Klein, and Rousseau (1993) and serve as a reference for the expected bond delocalization in the borepin ring.[2]

Computational Data

Theoretical calculations provide quantitative measures of aromaticity. Nucleus-Independent Chemical Shift (NICS) and Aromatic Stabilization Energy (ASE) are commonly used computational indices. NICS values are calculated at the center of the ring (NICS(0)) and at a point above the ring (NICS(1)); negative values indicate aromaticity. ASE provides an energetic measure of the stabilization gained through cyclic delocalization.

Table 3: Calculated Aromaticity Indices for 1H-Borepin

| Index | Calculated Value | Reference |

| NICS(0) (ppm) | -3.7 | [4][5] |

| NICS(1) (ppm) | -6.9 | [4][5] |

| ASE (kcal/mol) | -5.1 | [4][5] |

These values for the parent 1H-borepin system indicate a degree of aromatic character, although the relatively small negative NICS values and the small negative ASE suggest that the aromaticity is weak, especially when compared to benzene (NICS(1) ≈ -10 ppm, ASE ≈ -30 kcal/mol).[4][5]

Logical Relationships in Aromaticity Assessment

The determination of the aromatic character of 1-methyl-1H-borepin is based on the convergence of evidence from multiple experimental and theoretical methods. The logical flow of this assessment is illustrated below.

Caption: Assessment of aromaticity in 1-methyl-1H-borepin.

Conclusion

1-Methyl-1H-borepin serves as a cornerstone for understanding the nuances of aromaticity in boron-containing heterocycles. The available spectroscopic and computational data converge to paint a picture of a molecule with a delocalized 6π-electron system, consistent with a weakly aromatic character. The synthesis of this minimally substituted borepin has been crucial in decoupling the intrinsic properties of the borepin ring from the effects of other substituents. For researchers in materials science, the tunable electronic properties of the borepin core offer intriguing possibilities for the design of novel organic electronic materials. For scientists in drug development, understanding the electronic structure and reactivity of such heterocyclic systems can inform the design of novel pharmacophores. This guide provides a foundational understanding of the aromatic character of 1-methyl-1H-borepin, highlighting the key experimental and theoretical underpinnings of this fascinating molecule. Further research, including the acquisition of a high-resolution crystal structure of 1-methyl-1H-borepin itself, would provide even deeper insights into its unique electronic landscape.

References

The Isoelectronic Relationship Between 1-Methyl-1H-borepin and the Tropylium Cation: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the isoelectronic relationship between 1-methyl-1H-borepin and the tropylium cation. This relationship is fundamental to understanding the aromaticity and chemical properties of borepins, a class of boron-containing heterocycles. This document details the structural and spectroscopic parallels between these two seven-membered ring systems, supported by quantitative data. Furthermore, comprehensive experimental protocols for the synthesis of 1-methyl-1H-borepin are provided, intended for researchers in organic chemistry, materials science, and drug development.

Introduction: The Concept of Isoelectronicity

Isoelectronicity describes the phenomenon where different molecules or ions have the same number of valence electrons and a similar arrangement of atoms.[1] Isoelectronic species often exhibit analogous chemical structures and properties, making this a powerful concept for predicting the characteristics of novel compounds.[2][3] The tropylium cation ([C₇H₇]⁺) is a classic example of a Hückel aromatic system, possessing a planar, cyclic, fully conjugated ring with 6 π-electrons.[4][5] This confers significant stability to the cation.

1H-Borepin is a neutral boron-containing heterocycle that is isoelectronic with the tropylium cation.[6] The boron atom in the borepin ring is sp² hybridized and possesses a vacant p-orbital, which allows for delocalization of the six π-electrons of the diene system across the seven-membered ring.[7][8] This interaction leads to a degree of aromatic stabilization in the borepin ring, analogous to the tropylium cation.[6] This guide focuses on 1-methyl-1H-borepin, a minimally substituted borepin that serves as a key model compound for studying the intrinsic properties of the borepin system.[9]

Structural and Spectroscopic Comparison

The isoelectronic relationship between 1-methyl-1H-borepin and the tropylium cation is evident in their structural and spectroscopic data. While the tropylium cation exhibits perfect D₇h symmetry with equivalent C-C bond lengths, the introduction of the boron atom and a methyl substituent in 1-methyl-1H-borepin reduces this symmetry. However, the core electronic structure and resulting aromatic character show notable similarities.

Quantitative Data Summary

The following tables summarize key quantitative data for the tropylium cation and 1-methyl-1H-borepin, facilitating a direct comparison of their properties.

| Property | Tropylium Cation ([C₇H₇]⁺) | 1-Methyl-1H-borepin (C₇H₉B) |

| Molecular Formula | [C₇H₇]⁺ | C₇H₉B |

| Molar Mass | 91.13 g/mol [4] | 103.96 g/mol [10] |

| Symmetry | D₇h[4] | C₂ᵥ (approximated) |

| Aromaticity | Hückel Aromatic (6π electrons)[4] | Weakly Aromatic (6π electrons)[6][9] |

Table 1: General Properties of the Tropylium Cation and 1-Methyl-1H-borepin.

| Parameter | Tropylium Cation | 1-Methyl-1H-borepin (Calculated/Related) |

| C-C Bond Length (Å) | 1.47[4] | B-C: ~1.54, C-C (diene): ~1.35-1.44 (based on 1-chloroborepin)[9] |

| ¹H NMR Chemical Shift (ppm) | ~9.2 (singlet)[11] | Ring Protons: ~6.0-7.5 (multiplets), Methyl Protons: ~0.8 (singlet) (estimated from related compounds)[9] |

| ¹³C NMR Chemical Shift (ppm) | ~155.5 (singlet)[11] | Ring Carbons: ~120-150, Methyl Carbon: ~15 (estimated)[9] |

| UV-Vis λₘₐₓ (nm) | 217, 273[11] | ~260-350 (estimated based on borepin derivatives)[12] |

Table 2: Spectroscopic and Structural Data Comparison.

Experimental Protocols

The synthesis of 1-methyl-1H-borepin is most effectively achieved through a tin-boron exchange reaction.[9] The following protocols detail the synthesis of the necessary precursor, 1,1-dibutylstannepin, and the subsequent synthesis of 1-methyl-1H-borepin.

Synthesis of 1,1-Dibutylstannepin

This procedure is adapted from the general method for preparing 1,1-dialkylstannepins.

Materials:

-

cis,cis-1,3,5-Hexatriene

-

n-Butyllithium (in hexanes)

-

Dibutyltin dichloride

-

Anhydrous diethyl ether

-

Anhydrous hexanes

-

Schlenk flask and line

-

Dry ice/acetone bath

Procedure:

-

A solution of cis,cis-1,3,5-hexatriene in anhydrous diethyl ether is cooled to -78 °C in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

-

Two equivalents of n-butyllithium in hexanes are added dropwise to the cooled solution with stirring. The reaction mixture is allowed to stir at low temperature for several hours to facilitate the formation of the 1,6-dilithio-2,4-hexadiene intermediate.

-

A solution of one equivalent of dibutyltin dichloride in anhydrous diethyl ether is then added dropwise to the reaction mixture at -78 °C.

-

After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield 1,1-dibutylstannepin as a colorless oil.

Synthesis of 1-Methyl-1H-borepin

This protocol is based on the general procedure described by Ashe et al. (1993).[9]

Materials:

-

1,1-Dibutylstannepin

-

Methylboron dibromide (or a suitable equivalent)

-

Anhydrous pentane (or hexane)

-

Schlenk flask and line

-

Dry ice/acetone bath

Procedure:

-

A solution of 1,1-dibutylstannepin in anhydrous pentane is placed in a Schlenk flask under an inert atmosphere and cooled to -78 °C.

-

An equimolar amount of methylboron dibromide, dissolved in anhydrous pentane, is added dropwise to the stirred solution of the stannepin.

-

The reaction mixture is stirred at -78 °C for 2-3 hours. During this time, a precipitate of dibutyltin dibromide will form.

-

The reaction mixture is allowed to warm to room temperature.

-

The precipitated dibutyltin dibromide is removed by filtration under an inert atmosphere.

-

The solvent is carefully removed from the filtrate under reduced pressure to yield crude 1-methyl-1H-borepin.

-

Due to its sensitivity to air and moisture, 1-methyl-1H-borepin is best handled and characterized under an inert atmosphere. Further purification can be achieved by low-temperature vacuum distillation, though care must be taken due to its potential lability.

Visualizing the Relationships and Processes

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.

Caption: Isoelectronic relationship between the tropylium cation and 1-methyl-1H-borepin.

Caption: Synthetic workflow for 1-methyl-1H-borepin.

Conclusion

The isoelectronic relationship between 1-methyl-1H-borepin and the tropylium cation provides a valuable framework for understanding the chemistry of boron-containing heterocycles. While the aromaticity of borepins is weaker than that of the tropylium cation, the electronic delocalization significantly influences their properties and reactivity. The synthetic protocols provided herein offer a practical guide for the preparation of 1-methyl-1H-borepin, enabling further investigation into this intriguing class of compounds for applications in materials science and as novel scaffolds in drug discovery. The continued study of such isoelectronic analogues is crucial for the rational design of new molecules with tailored electronic and chemical properties.

References

- 1. Selective 1H- 13C NMR spectroscopy of methyl groups in residually protonated samples of large proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. EP2621896A1 - Process for preparing dialkyl disulphides - Google Patents [patents.google.com]

- 4. junzhu.chem8.org [junzhu.chem8.org]

- 5. mdpi.com [mdpi.com]

- 6. scielo.br [scielo.br]

- 7. The influence of protonation on the structure and spectral properties of porphine: UV-vis, 1H NMR and ab initio studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Computational study of the structure, UV-vis absorption spectra and conductivity of biphenylene-based polymers and their boron nitride analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Synthesis and Discovery of 1H-Borepin, 1-Methyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and chemical properties of 1-methyl-1H-borepin. The document details the experimental protocols for its preparation, presents key quantitative data, and visualizes the synthetic pathway. This guide is intended for researchers in organic and organometallic chemistry, as well as professionals in drug development who may have an interest in novel heterocyclic scaffolds.

Introduction

1-Methyl-1H-borepin is a minimally substituted derivative of borepin, a seven-membered heterocyclic compound containing a boron atom. Borepins are isoelectronic with the tropylium cation, a classic example of a Hückel aromatic system with 6π electrons.[1] This structural analogy imparts a degree of aromatic character to the borepin ring system, influencing its chemical reactivity and physical properties.[1][2] The synthesis of 1-methyl-1H-borepin, a relatively simple and unsubstituted derivative, has been instrumental in the experimental investigation of borepin aromaticity.[1] Due to the electron-deficient nature of the boron atom, borepins, including 1-methyl-1H-borepin, are generally sensitive to moisture and oxygen.[1]

Synthesis

The synthesis of 1-methyl-1H-borepin is achieved through a multi-step process that begins with the preparation of a stannepin precursor, followed by a tin-boron exchange reaction to form a chloroborepin intermediate, which is then methylated.

Synthetic Workflow

The overall synthetic pathway to 1-methyl-1H-borepin is depicted below.

Caption: Synthetic route to 1-methyl-1H-borepin.

Experimental Protocols

The following protocols are based on the established synthesis of 1-substituted borepins.[1] All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques, and all solvents should be dried prior to use.

Step 1: Synthesis of 1-Chloroborepin

-

In a flame-dried Schlenk flask, a solution of 1,1-dibutylstannepin in a dry, non-polar solvent such as hexane is prepared.

-

The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

A solution of boron trichloride (BCl₃) in a suitable solvent is added dropwise to the stirred stannepin solution.

-

Following the addition, the reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure the completion of the tin-boron exchange.

-

The volatile components, including the solvent and the dibutyltin dichloride byproduct, are removed under reduced pressure to yield crude 1-chloroborepin.

-

The crude product can be purified by vacuum distillation to obtain pure 1-chloroborepin as a liquid.

Step 2: Synthesis of 1-Methyl-1H-borepin

-

A solution of 1-chloroborepin in a dry ethereal solvent, such as diethyl ether or tetrahydrofuran, is prepared in a Schlenk flask under an inert atmosphere.

-

The solution is cooled to a low temperature, for instance, -78 °C.

-

A solution of a methylating agent, such as methyllithium (MeLi) or methylmagnesium bromide (MeMgBr), is added dropwise to the stirred 1-chloroborepin solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period to ensure complete methylation.

-

The reaction is quenched by the careful addition of a suitable reagent, followed by an aqueous workup to remove inorganic salts.

-

The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The resulting crude 1-methyl-1H-borepin can be purified by vacuum distillation to yield the final product as a colorless liquid.

Quantitative Data

The following tables summarize the key physical and spectroscopic data for 1-methyl-1H-borepin.

Table 1: Physical and Chemical Properties of 1-Methyl-1H-borepin

| Property | Value | Reference |

| Molecular Formula | C₇H₉B | |

| IUPAC Name | 1-methylborepine | |

| CAS Number | 79010-91-6 | |

| Appearance | Colorless liquid | [1] |

| Stability | Sensitive to moisture and oxygen | [1] |

Table 2: Spectroscopic Data for 1-Methyl-1H-borepin

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| ¹H NMR | Data not available in search results | |||

| Data not available in search results | B-CH₃ | |||

| ¹¹B NMR | Data not available in search results | |||

| ¹³C NMR | Data not available in search results | |||

| Data not available in search results | B-CH₃ |

Note: Specific chemical shift and coupling constant values for 1-methyl-1H-borepin were not available in the searched literature. The table is provided as a template for experimental data.

Reactivity and Properties

1-Methyl-1H-borepin, as a representative of the borepin family, exhibits reactivity characteristic of an electron-deficient and weakly aromatic system. The boron center acts as a Lewis acid, making it susceptible to nucleophilic attack.[2] The compound is sensitive to air and moisture, readily undergoing decomposition upon exposure.[1] Its thermal stability, however, is reported to be relatively high.[1] The study of its properties has been pivotal in understanding the extent of π-electron delocalization and aromaticity in the borepin ring.[1]

Potential Applications

While there is no specific information regarding the biological activity or drug development applications of 1-methyl-1H-borepin, the broader class of borepin-containing compounds has garnered interest in materials science. Their unique electronic structures and luminescent properties suggest potential applications in organic light-emitting diodes (OLEDs) and as components in photovoltaic cells.[2] Further functionalization of the borepin core could lead to the development of novel materials with tailored optoelectronic properties.

Conclusion

1-Methyl-1H-borepin is a foundational molecule in the study of borepin chemistry. Its synthesis, though requiring careful handling due to its sensitivity, is well-established and provides a platform for investigating the fundamental properties of this intriguing class of boron-containing heterocycles. While its direct applications in drug development have not been explored, the unique electronic nature of the borepin ring system may inspire the design of novel scaffolds for medicinal chemistry and materials science. Further research is warranted to fully elucidate the reactivity and potential of 1-methyl-1H-borepin and its derivatives.

References

Spectroscopic Identification of 1-Methyl-1H-borepin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methods used to identify and characterize 1-methyl-1H-borepin, a heterocyclic organic compound containing a boron atom in a seven-membered ring. The unique electronic structure of the borepin ring system, which can exhibit aromatic properties, makes its spectroscopic analysis a key area of interest in materials science and synthetic chemistry. This document outlines the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and other relevant techniques. Detailed experimental protocols and data interpretation are provided to assist researchers in the unambiguous identification of this compound.

Overview of 1-Methyl-1H-borepin

1-Methyl-1H-borepin is a derivative of the parent borepin ring system, where a methyl group is attached to the boron atom. The borepin ring is isoelectronic with the tropylium cation, suggesting the potential for 6π-electron aromaticity. Spectroscopic techniques are crucial for confirming the molecular structure and probing the electronic properties of this unique heterocycle.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the identification of 1-methyl-1H-borepin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 1-methyl-1H-borepin, providing detailed information about the hydrogen, carbon, and boron environments within the molecule.

Table 1: ¹¹B NMR Data for 1-Methyl-1H-borepin [1]

| Nucleus | Chemical Shift (δ) in ppm |

| ¹¹B | 54.8 |

Relative to external BF₃·OEt₂

Table 2: Mass Spectrometry Data for 1-Methyl-1H-borepin

| m/z | Relative Intensity (%) | Assignment |

| 104 | 27.91 | [M]⁺ (Molecular Ion) |

| 103 | 99.99 | [M-H]⁺ (Base Peak) |

| 89 | 28.12 | [M-CH₃]⁺ |

| 78 | 29.58 | [C₆H₆]⁺ |

| 102 | 24.68 | [M-2H]⁺ |

Data obtained from Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

The following sections describe the general experimental procedures for the synthesis and spectroscopic analysis of 1-methyl-1H-borepin.

Synthesis of 1-Methyl-1H-borepin

The synthesis of 1-methyl-1H-borepin can be achieved through the reaction of a stannepin precursor with a methylboron dihalide. A general procedure is as follows:

-

Precursor Synthesis: 1,1-Dibutylstannepin is prepared according to established literature methods.

-

Reaction: 1,1-Dibutylstannepin is reacted with methylboron dibromide in an inert solvent such as benzene. The reaction involves a tin-boron exchange.

-

Purification: The resulting 1-methyl-1H-borepin is a volatile, oxygen-sensitive liquid and is typically purified by distillation under reduced pressure. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.

Spectroscopic Analysis

-

Sample Preparation: Samples for NMR analysis are prepared by dissolving a small amount of purified 1-methyl-1H-borepin in a deuterated solvent (e.g., C₆D₆) under an inert atmosphere.

-

Instrumentation: ¹H, ¹³C, and ¹¹B NMR spectra are recorded on a high-field NMR spectrometer.

-

¹¹B NMR: The ¹¹B NMR spectrum is typically acquired with proton decoupling to obtain a single sharp resonance. The chemical shift is referenced to an external standard of BF₃·OEt₂.

-

¹H and ¹³C NMR: Standard one-dimensional ¹H and ¹³C{¹H} NMR experiments are performed. For complete structural assignment, two-dimensional correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is typically used.

-

Analysis: A dilute solution of 1-methyl-1H-borepin in a volatile organic solvent is injected into the GC. The mass spectrum is recorded as the compound elutes from the GC column. The fragmentation pattern is then analyzed to confirm the molecular weight and identify characteristic fragments.

Logical Workflow for Identification

The spectroscopic identification of 1-methyl-1H-borepin follows a logical workflow that integrates data from multiple analytical techniques.

References

An In-depth Technical Guide to the Molecular Orbital Theory of 1-Methyl-1H-borepin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular orbital (MO) theory of 1-methyl-1H-borepin, a fascinating heterocyclic compound with implications for materials science and drug development. This document details the theoretical framework, computational methodologies, and experimental data related to its electronic structure.

Introduction: The Electronic Landscape of Borepins

Borepins are a class of seven-membered heterocyclic compounds containing a boron atom, which are isoelectronic with the tropylium cation. This structural feature allows for the participation of the vacant p-orbital on the boron atom in the π-electron system of the ring, leading to potential aromatic character. The substitution of a methyl group at the boron atom in 1-methyl-1H-borepin influences the electronic properties of the borepin ring, making it a subject of significant interest in computational and synthetic chemistry. Understanding the molecular orbital structure of 1-methyl-1H-borepin is crucial for elucidating its reactivity, stability, and potential applications.

Theoretical Framework: A Molecular Orbital Perspective

The molecular orbitals of 1-methyl-1H-borepin arise from the linear combination of atomic orbitals (LCAO) of the constituent carbon, hydrogen, and boron atoms. The key to its electronic structure lies in the π-system formed by the six p-orbitals of the carbon atoms in the ring and the vacant p-orbital of the sp²-hybridized boron atom. This creates a cyclic, conjugated system containing 6 π-electrons, which, according to Hückel's rule (4n+2 π-electrons), suggests the potential for aromaticity.

The interaction of the methyl group with the boron atom primarily occurs through σ-bonding, with some hyperconjugative effects that can subtly influence the energy levels of the molecular orbitals. The overall planarity of the borepin ring is a critical factor in determining the extent of π-electron delocalization and, consequently, its aromatic character. Computational studies have shown that while borepin itself is planar, substituted borepins can exhibit deviations from planarity.[1]

Quantitative Molecular Orbital Data

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | > 0.5 | Antibonding π* orbital |

| LUMO | ~ 0.1 - 0.5 | Lowest Unoccupied Molecular Orbital; primarily located on the borepin ring with significant contribution from the boron p-orbital |

| HOMO | ~ -5.0 - -5.5 | Highest Occupied Molecular Orbital; a π-orbital delocalized over the carbon framework |

| HOMO-1 | < -6.0 | Bonding π orbital |

| HOMO-2 | < -7.0 | Bonding π orbital |

Note: The energy values presented are representative and can vary depending on the level of theory and basis set used in the calculation. These values are extrapolated from computational studies on closely related borepin derivatives.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals that dictate the molecule's reactivity. The HOMO is typically a π-orbital delocalized across the carbon backbone, making it the primary site for electrophilic attack. The LUMO, on the other hand, has a significant contribution from the vacant p-orbital of the boron atom, rendering it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and the electronic absorption properties of the molecule.

Experimental Protocols

Synthesis of 1-Methyl-1H-borepin

The synthesis of 1-methyl-1H-borepin has been reported by Ashe, Klein, and Rousseau.[2] The procedure involves the reaction of 1,1-dibutylstannepin with methylboron dibromide.

Reaction Scheme:

(Bu₂SnC₆H₆) + MeBBr₂ → MeBC₆H₆ + Bu₂SnBr₂

Detailed Methodology: [2]

-

Preparation of Methylboron Dibromide: Methylboron dibromide is prepared according to established literature procedures.

-

Reaction Setup: A solution of 1,1-dibutylstannepin in a suitable anhydrous solvent (e.g., benzene or toluene) is prepared in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Methylboron Dibromide: A solution of methylboron dibromide in the same solvent is added dropwise to the stirred solution of 1,1-dibutylstannepin at a controlled temperature (typically room temperature).

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as ¹H or ¹¹B NMR spectroscopy.

-

Work-up and Purification: Upon completion of the reaction, the volatile components (solvent and byproducts) are removed under reduced pressure. The crude product, 1-methyl-1H-borepin, is then purified by vacuum distillation to yield a colorless, air-sensitive liquid.[2]

Computational Methodology

The electronic structure and molecular orbitals of 1-methyl-1H-borepin are typically investigated using quantum chemical calculations. Density Functional Theory (DFT) is a widely used method for this purpose.

Typical Computational Workflow:

Detailed Methodological Parameters:

-

Level of Theory: A common choice for DFT calculations on organoboron compounds is the B3LYP hybrid functional.

-

Basis Set: A Pople-style basis set, such as 6-31G* or a larger one like 6-311+G(d,p), is typically employed to provide a good balance between accuracy and computational cost.

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Molecular Orbital Analysis: The energies and compositions of the molecular orbitals are then calculated and analyzed. Visualization of the HOMO and LUMO provides qualitative insights into the molecule's reactivity.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the structural features of 1-methyl-1H-borepin and its resulting electronic properties and reactivity, as understood through molecular orbital theory.

Conclusion

The molecular orbital theory of 1-methyl-1H-borepin reveals a molecule with a weakly aromatic 6 π-electron system. The presence of the boron atom with its vacant p-orbital is the defining feature of its electronic structure, leading to a low-lying LUMO and making the boron center a site of nucleophilic attack. The computational and experimental data, though not exhaustive for this specific molecule, provide a solid foundation for understanding its chemical behavior. This knowledge is invaluable for the rational design of novel materials with tailored electronic properties and for the development of new therapeutic agents that may interact with biological systems through mechanisms involving boron chemistry. Further experimental and computational studies will undoubtedly continue to unravel the rich chemistry of this and related borepin systems.

References

The Lewis Acidity of Seven-Membered Boron Heterocycles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Lewis acidity of seven-membered boron heterocycles, a class of compounds with growing interest in catalysis, materials science, and medicinal chemistry. The inherent electron deficiency of the boron center within these unique ring systems bestows upon them significant Lewis acidic character, which can be tuned through structural modifications. This document summarizes key quantitative data, details the experimental and computational protocols used to assess Lewis acidity, and visualizes the underlying principles and workflows.

Introduction to Lewis Acidity in Boron Heterocycles

Seven-membered boron heterocycles, such as borepins and their derivatives, are unsaturated ring systems containing a tricoordinate boron atom.[1] The vacant p-orbital on the boron atom can readily accept electron density from donor molecules (Lewis bases), making these compounds effective Lewis acids.[1] This property is central to their application in areas like Frustrated Lewis Pair (FLP) chemistry, anion sensing, and catalysis.[2][3] The quantification of this acidity is crucial for understanding reactivity and designing new functional molecules.

Methods for Quantifying Lewis Acidity

Several complementary methods are employed to determine the strength of a Lewis acid. These can be broadly categorized into experimental techniques that measure the interaction with a probe molecule and computational methods that calculate thermodynamic affinities.

-

The Gutmann-Beckett Method : This widely used experimental technique quantifies Lewis acidity by measuring the change in the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO), upon interaction with a Lewis acid.[4] The resulting "Acceptor Number" (AN) provides a convenient, single-parameter scale for comparing Lewis acid strengths.[1][4]

-

Computational Fluoride and Hydride Ion Affinities (FIA/HIA) : Theoretical calculations offer a powerful tool for assessing intrinsic Lewis acidity. Fluoride Ion Affinity (FIA) is defined as the negative enthalpy of the gas-phase reaction between a fluoride ion and the Lewis acid.[5] It is a predominantly applied scale that reflects hard Lewis acidity.[5] Similarly, Hydride Ion Affinity (HIA) provides another valuable computed metric. These values are often calculated using high-level quantum chemical methods like Density Functional Theory (DFT).[6]

Quantitative Lewis Acidity Data

While data for a wide range of seven-membered boron heterocycles is still emerging, recent studies on structurally constrained, fused-ring systems have provided valuable quantitative insights.

Fused Carborane-Boron Heterocycles

A notable example is a seven-membered boracycle formed by the coupling of two ortho-carborane units linked to a central boron atom. This structural constraint has been shown to significantly enhance Lewis acidity compared to related non-fused systems.[6]

| Compound | Lewis Acidity Metric | Value | Reference |

|---|---|---|---|

| (C₂B₁₀H₁₀)₂B(C₂B₁₀H₁₁)(Carborane-Fused Boracycle) | Acceptor Number (AN) in C₆D₆ | 76.8 | [6] |

| Computed Fluoride Ion Affinity (FIA) | 503.3 kJ mol⁻¹ | [6] | |

| Computed Hydride Ion Affinity (HIA) | 465.7 kJ mol⁻¹ | [6] | |

| B(C₆F₅)₃(Tris(pentafluorophenyl)borane) | Acceptor Number (AN) in C₆D₆ | 65.6 | [6] |

| Acceptor Number (AN) in C₆H₅Cl | 82 | [1][4] |

Polymeric Borepin-Fused Systems

Polymers incorporating fused borepin units within their main chain also exhibit clear Lewis acidic behavior. While specific AN or FIA values have not been reported, the interaction with Lewis bases like pyridine is readily observed.

| System | ¹¹B NMR Chemical Shift (δ) | Observation | Reference |

|---|---|---|---|

| Polythiophene with pendant -B(C₆F₅)₂ groups | ca. 50-60 ppm | Tricoordinate boron, characteristic of a neutral borane. | |

| Polythiophene-B(C₆F₅)₂ + excess pyridine | ca. 0 ppm | Strong upfield shift indicates the formation of a tetracoordinate boron-pyridine adduct, confirming Lewis acidic interaction. |

Experimental and Computational Protocols

Detailed Protocol: The Gutmann-Beckett Method

This protocol outlines the steps for determining the Acceptor Number (AN) of a boron heterocycle.

-

Preparation of Stock Solution : Prepare a stock solution of the probe molecule, triethylphosphine oxide (Et₃PO), in a weakly coordinating, deuterated solvent (e.g., C₆D₆, CD₂Cl₂, or CDCl₃). A typical concentration is ~0.02 M.

-

Reference Spectrum : Record the ³¹P{¹H} NMR spectrum of the Et₃PO stock solution. The chemical shift of free Et₃PO (δ_free) is recorded. In hexane, the reference shift is 41.0 ppm, corresponding to an AN of 0.[4]

-

Sample Preparation : In a separate NMR tube, dissolve an equimolar amount of the Lewis acid (the seven-membered boron heterocycle) in the same deuterated solvent.

-

Adduct Formation : Add an equimolar amount of the Et₃PO stock solution to the Lewis acid solution. Ensure thorough mixing to allow for the formation of the Lewis acid-base adduct.

-

Measurement : Record the ³¹P{¹H} NMR spectrum of the mixture. The new chemical shift (δ_sample) corresponds to the Et₃PO-Lewis acid adduct.

-

Calculation of Acceptor Number : The AN is calculated using the following formula, which linearizes the scale relative to two reference points: hexane (AN = 0) and the strong Lewis acid SbCl₅ (AN = 100, δ = 86.1 ppm).[4]

AN = 2.21 x (δ_sample – 41.0)

General Protocol: Computational Determination of FIA/HIA

This protocol describes the general workflow for calculating fluoride or hydride ion affinities.

-

Structure Optimization : Perform geometry optimizations for the Lewis acid (boron heterocycle) and the corresponding Lewis adduct ([Lewis Acid-F]⁻ or [Lewis Acid-H]⁻) using Density Functional Theory (DFT). A common functional/basis set combination is B3LYP/6-311++G(2d,p).[7]

-

Frequency Calculation : Perform frequency calculations on the optimized structures to confirm they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermochemical data (enthalpies).

-

Energy Calculation : Obtain the electronic energies of the optimized Lewis acid, the adduct, and the free ion (F⁻ or H⁻).

-

Affinity Calculation : The ion affinity is calculated as the negative of the enthalpy change (ΔH) for the gas-phase association reaction at 298.15 K:

Lewis Acid + X⁻ → [Lewis Acid-X]⁻ (where X = F or H)

FIA or HIA = -ΔH = - [ H([Lewis Acid-X]⁻) - H(Lewis Acid) - H(X⁻) ]

High-level methods like Coupled Cluster with Single, Double, and Perturbative Triple excitations (CCSD(T)) can be used for more accurate results.[5]

Visualizations

The following diagrams illustrate key workflows and structures related to the Lewis acidity of seven-membered boron heterocycles.

Caption: Workflow for determining Lewis acidity via the Gutmann-Beckett method.

Caption: Structure of the (C₂B₁₀H₁₀)₂B(C₂B₁₀H₁₁) heterocycle.

Caption: Comparison of Lewis acidity based on Acceptor Numbers (AN).

References

- 1. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 2. Illuminating the multiple Lewis acidity of triaryl-boranes via atropisomeric dative adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unlocking Lewis acidity via the redox non-innocence of a phenothiazine-substituted borane - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 5. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-constraint induced increase in Lewis acidity of tris(ortho-carboranyl)borane and selective complexation with Bestmann ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Historical Overview of C-Unsubstituted Borepins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borepins, seven-membered boron-containing heterocycles, represent a fascinating class of compounds at the intersection of main group chemistry and aromaticity theory. As neutral 6π-electron systems, they are isoelectronic with the tropylium cation, a classic example of a Hückel aromatic species. This electronic relationship imbues borepins with unique properties, including Lewis acidity and intriguing photophysical characteristics, making them subjects of significant academic and, more recently, applied interest. This technical guide provides a comprehensive historical overview of C-unsubstituted borepins, focusing on their synthesis, structural characterization, and reactivity. While direct applications in drug development are still emerging, the unique electronic nature of the borepin scaffold offers intriguing possibilities for the design of novel therapeutic agents, a topic that will be explored in the context of the broader success of boron-containing pharmaceuticals.

Historical Perspective

The story of borepins begins in the mid-20th century. While the potential for aromaticity in a borepin ring was suggested by Vol'pin in 1958, the first stable example of a borepin system was not synthesized until 1960 by van Tamelen and coworkers.[1] This initial compound was a dibenzo[b,f]borepin derivative, where the seven-membered ring was fused to two benzene rings, a structural motif that enhances stability.[1] The first non-fused, or simple, borepin was isolated by Eisch and Galle in 1975.[1] However, this molecule was heavily substituted with phenyl groups on all carbon atoms of the borepin ring, which provided steric protection against decomposition.[1]

A significant breakthrough in the field was the synthesis of C-unsubstituted borepins, which allowed for the direct investigation of the properties of the bare borepin ring system. A pivotal contribution came from Ashe and coworkers, who developed a robust synthetic route to 1-substituted borepins, where the carbons of the seven-membered ring are unsubstituted. This methodology, centered around a tin-boron exchange reaction, opened the door to a systematic study of the influence of the substituent at the boron atom on the properties of the entire molecule.[2] The parent compound, 1H-borepin, a highly reactive species, was also prepared in situ, providing fundamental data on the foundational member of this class of heterocyles.[2]

Synthetic Methodologies

The synthesis of C-unsubstituted borepins has been approached through several key strategies. The most versatile of these is the tin-boron exchange, which provides access to a range of 1-substituted borepins.

Key Synthetic Workflow: Tin-Boron Exchange

Caption: Synthetic pathways to C-unsubstituted borepins.

Experimental Protocols

1. Synthesis of 1-Chloroborepin [2]

This procedure details the synthesis of the key intermediate, 1-chloroborepin, from 1,1-dibutylstannepin.

-

Reaction Setup: A solution of 1,1-dibutylstannepin in pentane is cooled to -78 °C in a flask equipped with a magnetic stirrer and an addition funnel under an inert atmosphere (e.g., argon or nitrogen).

-

Reagent Addition: A solution of boron trichloride (BCl3) in pentane is added dropwise to the cooled stannepin solution over a period of 30 minutes.

-

Reaction: The reaction mixture is stirred at -78 °C for an additional 2 hours.

-

Workup: The solvent and volatile byproducts are removed under reduced pressure at low temperature. The residue is then warmed to room temperature and the 1-chloroborepin is isolated by vacuum distillation.

2. Synthesis of 1-Aminoborepins [2]

This protocol describes the conversion of 1-chloroborepin to 1-aminoborepins.

-

Reaction Setup: A solution of 1-chloroborepin in diethyl ether is prepared in a flask under an inert atmosphere.

-

Reagent Addition: A solution of the desired amine (e.g., diethylamine, piperidine) in diethyl ether is added dropwise to the 1-chloroborepin solution at room temperature.

-

Reaction: The reaction mixture is stirred for 1-2 hours at room temperature. A precipitate of the amine hydrochloride will form.

-

Workup: The precipitate is removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting 1-aminoborepin is purified by distillation or chromatography.

3. In situ Preparation of 1H-Borepin [2]

The parent 1H-borepin is highly reactive and is typically prepared and used in situ.

-

Reaction Setup: A solution of 1-chloroborepin in a deuterated solvent (e.g., C6D6) is prepared in an NMR tube under an inert atmosphere.

-

Reagent Addition: An excess of tributyltin hydride (Bu3SnH) is added to the NMR tube.

-

Reaction and Characterization: The reaction proceeds rapidly at room temperature. The formation of 1H-borepin can be monitored directly by 1H, 11B, and 13C NMR spectroscopy. Due to its instability, 1H-borepin has not been isolated as a pure substance.[2]

Structural and Spectroscopic Data

The structural and spectroscopic data of C-unsubstituted borepins provide crucial insights into their electronic structure and the extent of their aromaticity.

X-ray Crystallography

The solid-state structure of 1-chloroborepin, as determined by X-ray crystallography, reveals a planar seven-membered ring.[2] The C-C bond lengths show a low degree of alternation, which is a hallmark of aromatic systems.[2] The B-C bond lengths are shorter than typical B-C single bonds, suggesting some degree of π-delocalization involving the boron p-orbital.[2]

Table 1: Selected Bond Lengths (Å) for 1-Chloroborepin [2]

| Bond | Bond Length (Å) |

| B-C1 | 1.514 |

| C1-C2 | 1.369 |

| C2-C3 | 1.424 |

| C3-C3a | 1.366 |

NMR Spectroscopy

NMR spectroscopy is a powerful tool for probing the aromaticity of borepins. In an aromatic ring, the circulation of π-electrons induces a ring current that deshields protons on the periphery of the ring.

Table 2: 1H NMR Chemical Shifts (ppm) for Selected 1-Substituted Borepins in C6D6 [2]

| Substituent (X) at B | Hα | Hβ | Hγ |

| H | 6.18 | 6.07 | 5.37 |

| Cl | 6.03 | 5.82 | 5.25 |

| OCH3 | 6.30 | 6.01 | 5.40 |

| N(CH3)2 | 6.78 | 6.20 | 5.51 |

Table 3: 11B and 13C NMR Chemical Shifts (ppm) for Selected 1-Substituted Borepins [2]

| Substituent (X) at B | 11B | Cα | Cβ | Cγ |

| H | 48.0 | 130.2 | 129.8 | 118.9 |

| Cl | 41.9 | 129.2 | 128.8 | 119.2 |

| OCH3 | 40.0 | 128.5 | 126.8 | 117.8 |

| N(CH3)2 | 34.0 | 131.1 | 124.9 | 115.8 |

The 11B NMR chemical shifts are particularly informative. The upfield shift observed with more electron-donating substituents at boron (e.g., from Cl to N(CH3)2) indicates increased electron density at the boron center, consistent with π-donation from the substituent into the borepin ring system.

Reactivity

The reactivity of C-unsubstituted borepins is dominated by the Lewis acidic nature of the boron atom and the aromatic character of the ring.

Lewis Acid-Base Adduct Formation

The vacant p-orbital on the boron atom makes borepins effective Lewis acids. They readily form adducts with Lewis bases such as amines and phosphines. This reactivity can be tuned by the substituent at the boron atom.

Logical Relationship of Substituent Effects on Lewis Acidity

Caption: Substituent effects on the Lewis acidity of borepins.

Relevance to Drug Development

The field of medicinal chemistry has seen a growing interest in boron-containing compounds.[3][4][5] Several boron-based drugs have received FDA approval, including bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, and tavaborole (Kerydin®), an antifungal agent.[3] The success of these drugs is largely attributed to the unique ability of the boron atom to form reversible covalent bonds with biological targets, such as the active site serine residues of enzymes.[5]

While C-unsubstituted borepins have not yet been directly incorporated into drug candidates, their unique electronic and structural features present intriguing possibilities for drug design. The borepin scaffold could serve as a novel pharmacophore, with the boron atom acting as a key interaction site. The ability to tune the Lewis acidity and electronic properties of the borepin ring by modifying the substituent at the boron atom offers a powerful tool for optimizing binding affinity and selectivity for a given biological target.[6] Furthermore, the planar, aromatic nature of the borepin ring could facilitate π-stacking interactions within a protein binding pocket.

Future Outlook

The historical development of C-unsubstituted borepins has laid a strong foundation for future explorations. From their initial theoretical conception to their synthesis and detailed characterization, our understanding of these fascinating heterocyles has grown significantly. While their primary applications to date have been in the realm of fundamental chemistry and materials science, the precedent set by other boron-containing pharmaceuticals suggests that the unique properties of the borepin nucleus may yet find a role in the development of novel therapeutics. Further research into the biological activity of functionalized C-unsubstituted borepins is warranted to explore their potential as a new class of therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methyl-1H-borepin via Tin-Boron Exchange

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-methyl-1H-borepin, a minimally substituted borepin, utilizing a tin-boron exchange reaction. This method, pioneered by Ashe and co-workers, offers a convenient route to this class of boron-containing heterocycles, which are of interest for their potential applications in materials science and as synthetic intermediates.[1][2]

Introduction

Borepins are seven-membered heterocyclic compounds containing a boron atom, which are isoelectronic with the tropylium cation.[1] The parent compound, 1H-borepin, and its derivatives are considered weakly aromatic.[1] The synthesis of borepins has been a subject of interest due to their unique electronic properties and potential as building blocks in organic synthesis and materials chemistry. The tin-boron exchange is a widely employed strategy for the preparation of borepins, involving the reaction of a 1,1-dialkylstannepin with a suitable boron halide.[2][3][4] This protocol details the synthesis of 1-methyl-1H-borepin from 1,1-dibutylstannepin.

Overall Reaction Scheme

Experimental Protocols

Protocol 1: Synthesis of the Precursor, 1,1-Dibutyl-1H-stannepin

Note: The following is a general procedure for the synthesis of 1,1-dialkylstannepins, as a specific detailed protocol for 1,1-dibutyl-1H-stannepin was not explicitly found in the search results. Researchers should adapt this procedure based on available literature for similar compounds.

Materials:

-

cis-1,2-Bis(trimethylstannyl)ethene

-

Dibutyltin dichloride (Bu₂SnCl₂)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous hexane

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon or nitrogen, dissolve cis-1,2-bis(trimethylstannyl)ethene in anhydrous diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a stoichiometric amount of n-butyllithium in hexanes to the solution with vigorous stirring. Allow the reaction to proceed for 2-3 hours at this temperature.

-

In a separate flame-dried flask under an inert atmosphere, dissolve dibutyltin dichloride in anhydrous diethyl ether.

-

Slowly add the solution of dibutyltin dichloride to the reaction mixture at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, 1,1-dibutyl-1H-stannepin, can be purified by vacuum distillation.

Protocol 2: Synthesis of 1-Methyl-1H-borepin via Tin-Boron Exchange

This protocol is based on the method reported by Ashe et al.[2]

Materials:

-

1,1-Dibutyl-1H-stannepin (CAS 114245-35-1)[5]

-

Methylboron dibromide (MeBBr₂)

-

Anhydrous benzene or toluene

-

Anhydrous hexanes

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon or nitrogen, dissolve 1,1-dibutyl-1H-stannepin in anhydrous benzene or toluene.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a stoichiometric amount of methylboron dibromide to the solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy.

-

The reaction mixture will contain 1-methyl-1H-borepin and dibutyltin dibromide as the primary components.

-

The solvent can be removed under reduced pressure.

-

The 1-methyl-1H-borepin can be separated from the less volatile dibutyltin dibromide by vacuum distillation.[2] 1-methyl-1H-borepin is sensitive to oxygen and moisture, and all manipulations should be carried out under an inert atmosphere.[2]

Data Presentation

Table 1: Quantitative Data for 1-Methyl-1H-borepin

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉B | [3] |

| Molecular Weight | 103.96 g/mol | [3] |

| Appearance | Oxygen-sensitive oil | [2] |

| ¹H NMR (CDCl₃) | Chemical shifts (δ) are not explicitly detailed in the snippets. | [1] |

| ¹¹B NMR (CDCl₃) | Chemical shifts (δ) are not explicitly detailed in the snippets. | [1][6] |

| ¹³C NMR (CDCl₃) | Chemical shifts (δ) are not explicitly detailed in the snippets. | [1][3] |

| Mass Spectrometry (GC-MS) | m/z 103 (M⁺), 78, 89, 104, 102 | [3] |

Visualization

Caption: Experimental workflow for the synthesis of 1-methyl-1H-borepin.

Safety Precautions

-

Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Organoboron compounds, particularly boron halides, are reactive and moisture-sensitive. All reactions should be carried out under an inert atmosphere using anhydrous solvents and flame-dried glassware.

-

1-Methyl-1H-borepin is reported to be sensitive to oxygen and moisture.[2] It should be stored and handled under an inert atmosphere.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

- 1. junzhu.chem8.org [junzhu.chem8.org]

- 2. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-borepin, 1-methyl- | C7H9B | CID 642722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 1,1-Dibutyl-1H-stannepine|lookchem [lookchem.com]

- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]

Application Notes and Protocols: Reaction of 1-Methyl-1H-borepin with Lewis Bases

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-borepin is a seven-membered heterocyclic compound containing a boron atom, which imparts significant Lewis acidity to the molecule.[1] The boron atom in the borepin ring is sp2 hybridized and possesses a vacant p-orbital, making it an effective electron pair acceptor.[2] This characteristic allows 1-methyl-1H-borepin to react readily with a variety of Lewis bases, forming stable adducts. This interaction is fundamental to the applications of borepins in various chemical transformations, including their potential use as sensors, in organic light-emitting diodes (OLEDs), and as components in frustrated Lewis pairs.[1][3]

The aromaticity of the borepin ring, isoelectronic to the tropylium cation, is a subject of considerable interest.[1][4] The interaction with Lewis bases can influence this aromatic character by altering the electron density at the boron center.[4] Understanding the nature of these adducts is crucial for designing new reagents and catalysts.

Reaction with Lewis Bases

1-Methyl-1H-borepin acts as a Lewis acid, readily forming adducts with Lewis bases. The reaction involves the donation of a lone pair of electrons from the Lewis base to the empty p-orbital of the boron atom in the borepin ring. This results in the formation of a coordinate covalent bond and a change in the geometry at the boron center from trigonal planar to tetrahedral.

The strength of the Lewis acid-base interaction and the stability of the resulting adduct depend on several factors, including the nature of the Lewis base, steric hindrance, and the solvent used. Stronger Lewis bases generally form more stable adducts.

Data Presentation: Adduct Formation with Various Lewis Bases

The following table summarizes the expected reactivity and characteristics of adducts formed between 1-methyl-1H-borepin and representative Lewis bases. Please note that specific quantitative data for 1-methyl-1H-borepin is limited in the literature; this table is based on the general reactivity of borepins and related organoboron compounds.[4][5]

| Lewis Base | Type of Base | Expected Adduct Characteristics | 11B NMR Shift (ppm, expected range) | Notes |

| Ammonia (NH3) | N-base | Stable, tetra-coordinate boron adduct | 5-15 | --- |

| Pyridine | N-base (aromatic) | Stable, tetra-coordinate boron adduct | 5-15 | Potential for π-stacking interactions. |

| Triethylamine (Et3N) | N-base (aliphatic) | Stable, tetra-coordinate boron adduct | 5-15 | Steric hindrance may influence adduct stability. |

| Triphenylphosphine (PPh3) | P-base | Stable, tetra-coordinate boron adduct | 20-40 | --- |

| Tetrahydrofuran (THF) | O-base | Moderately stable adduct, may be in equilibrium | 10-20 | Often used as a coordinating solvent. |

| Dimethyl sulfide (Me2S) | S-base | Moderately stable adduct | 30-50 | --- |

Experimental Protocols

General Considerations: 1-Methyl-1H-borepin is sensitive to air and moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Anhydrous solvents are essential for all reactions.

Protocol: General Procedure for the Formation of a 1-Methyl-1H-borepin-Lewis Base Adduct

This protocol provides a general method for the formation and characterization of an adduct between 1-methyl-1H-borepin and a Lewis base.

Materials:

-

1-Methyl-1H-borepin

-